2-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

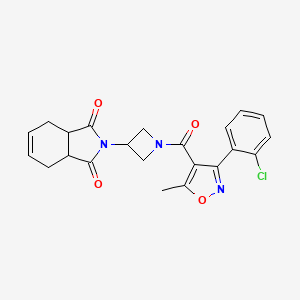

This compound is a structurally complex molecule featuring three key moieties:

- Isoindole-1,3-dione core: A bicyclic system with two ketone groups, known for its role in enhancing bioactivity and binding affinity in pharmaceuticals .

- Azetidine ring: A four-membered nitrogen-containing heterocycle, which confers conformational rigidity and metabolic stability .

- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl group: A substituted isoxazole linked via a carbonyl group to the azetidine. The 2-chlorophenyl substituent may enhance lipophilicity and target interactions, while the methyl group improves pharmacokinetic properties .

Potential applications include enzyme inhibition or agrochemical activity, as isoindole-diones are documented in pesticide formulations (e.g., methazole and imazapyr in ) .

Properties

IUPAC Name |

2-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O4/c1-12-18(19(24-30-12)16-8-4-5-9-17(16)23)22(29)25-10-13(11-25)26-20(27)14-6-2-3-7-15(14)21(26)28/h2-5,8-9,13-15H,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCARHICXNRNDAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione represents a complex molecular structure with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be broken down into several functional groups:

- Azetidine ring : A four-membered nitrogen-containing ring.

- Isoxazole moiety : A five-membered ring containing both nitrogen and oxygen.

- Chlorophenyl group : A chlorinated phenyl ring that may influence biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Anti-inflammatory activities

Table 1: Summary of Biological Activities

Antimicrobial Activity

Studies have shown that derivatives similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds with isoxazole rings have been reported to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms that disrupt cell wall integrity and function .

Anticancer Properties

Research focusing on the anticancer potential of compounds with similar structures highlights their ability to induce apoptosis in tumor cells. The mechanism often involves the activation of caspases and the modulation of signaling pathways related to cell survival and death . A specific study noted that isoxazole derivatives led to a decrease in cell viability in breast cancer cell lines, suggesting potential for further development in oncology .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds like the one have shown promise in modulating inflammatory responses. They may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the pathogenesis of chronic inflammatory conditions .

Case Studies

Several case studies exemplify the biological activity of related compounds:

- Case Study 1 : An investigation into a series of isoxazole derivatives demonstrated potent antibacterial activity against gram-positive and gram-negative bacteria. The study concluded that modifications on the phenyl ring significantly enhanced activity levels.

- Case Study 2 : A clinical trial involving a related compound showed promising results in reducing tumor size in patients with advanced melanoma. The mechanism was attributed to targeted apoptosis through specific receptor interactions.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Anticancer Properties

Preliminary studies suggest that derivatives of isoxazole compounds can inhibit cancer cell proliferation. The presence of the chlorophenyl group may enhance its interaction with specific cellular targets involved in tumor growth regulation. For instance:

- Case Study : A study demonstrated that similar isoxazole derivatives showed significant cytotoxicity against various cancer cell lines, indicating a potential pathway for developing anticancer agents .

Antimicrobial Activity

The compound's structural components may provide antimicrobial effects. Isoxazole derivatives have been known to exhibit activity against a range of bacterial and fungal pathogens.

- Case Study : Research on related compounds highlighted their effectiveness in inhibiting the growth of resistant bacterial strains, suggesting that this compound could be explored for antibiotic development .

Neuroprotective Effects

Given the increasing interest in neurodegenerative diseases, compounds with similar structures have been evaluated for their neuroprotective properties.

- Case Study : A recent investigation into the neuroprotective effects of isoxazole derivatives revealed their potential in reducing oxidative stress and inflammation in neuronal cells .

Therapeutic Potential

The therapeutic implications of 2-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione are vast:

Drug Development

The unique combination of functional groups makes this compound a candidate for drug development targeting specific diseases such as cancer and infections. Its ability to interact with biological targets can be optimized through medicinal chemistry approaches.

Combination Therapies

There is potential for this compound to be used in combination with existing therapies to enhance efficacy or reduce side effects. For example, pairing it with traditional chemotherapeutics may improve outcomes in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other isoindole-dione derivatives are analyzed below, with emphasis on synthetic routes, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

*Calculated based on formula.

Key Observations:

Structural Divergence: The target compound’s isoxazole-azetidine substituent distinguishes it from 13c (triazolidine-thione) and 15 (benzohydrazide). This likely alters binding modes in biological targets.

Synthetic Complexity :

- The target’s azetidine-isoxazole linkage may require advanced coupling techniques (e.g., carbodiimide-mediated amidation) compared to the simpler reflux methods for 13c and 15 .

Computational Similarity :

- Using Tanimoto or Dice indexes (), the target’s similarity to 13c would be moderate (~0.4–0.6) due to shared isoindole-dione cores but divergent substituents. Molecular networking () could cluster these compounds based on MS/MS fragmentation patterns.

Bioactivity Hypotheses :

- The 2-chlorophenyl group may enhance binding to hydrophobic enzyme pockets (e.g., kinases or proteases), while the azetidine’s rigidity could reduce off-target interactions compared to flexible analogs like 15 .

Research Findings and Implications

- Structural Insights : Crystallographic analysis using SHELX software () could resolve the target’s conformation, particularly the spatial arrangement of the azetidine and isoxazole groups.

- Dereplication Challenges : While LC/MS and molecular networking () aid in identifying isoindole-diones, the target’s unique substituents may evade detection in standard dereplication pipelines.

- Agrochemical Potential: The structural resemblance to imazapyr () suggests herbicidal activity, though in vitro assays are needed for validation.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthetic optimization requires a systematic approach:

- Design of Experiments (DoE): Use factorial designs to identify critical variables (e.g., reaction time, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while maintaining statistical validity .

- Reaction Monitoring: Employ HPLC or TLC to track intermediate formation and purity .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) often enhance reaction efficiency for heterocyclic systems .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve absolute stereochemistry and confirm azetidine/isoxazole ring conformations .

- NMR Spectroscopy: Use H-C HMBC to verify connectivity between the isoxazole carbonyl and azetidine moiety .

- Mass Spectrometry: High-resolution ESI-MS can validate molecular weight and detect impurities .

Q. How can researchers screen the biological activity of this compound effectively?

Methodological Answer:

- In Vitro Assays: Prioritize enzyme inhibition studies (e.g., kinases, proteases) due to the compound’s heterocyclic motifs .

- Computational Docking: Use AutoDock or Schrödinger Suite to predict binding affinities with targets like the ATP-binding pocket .

- Dose-Response Curves: Establish IC values using cell viability assays (e.g., MTT) across multiple cell lines .

Advanced Research Questions

Q. What mechanistic insights are needed to explain unexpected reactivity in derivatization reactions?

Methodological Answer:

- Kinetic Studies: Monitor reaction intermediates via stopped-flow spectroscopy to identify rate-limiting steps .

- Quantum Chemical Calculations: Use Gaussian or ORCA to model transition states and identify steric/electronic barriers (e.g., azetidine ring strain) .

- Isotope Labeling: Introduce O or C labels to trace carbonyl group participation in nucleophilic attacks .

Q. How should researchers address contradictions in biological activity data across different assays?

Methodological Answer:

- Cross-Validation: Replicate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization for binding studies) .

- Meta-Analysis: Apply statistical tools (e.g., Cohen’s κ) to quantify reproducibility between datasets .

- Solubility Correction: Account for variations in DMSO concentration, which may artifactually suppress activity in cell-based assays .

Q. What computational strategies can predict and validate the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD): Simulate membrane permeability using CHARMM or GROMACS to assess blood-brain barrier penetration .

- ADMET Prediction: Tools like SwissADME can estimate logP, CYP450 inhibition, and hERG channel liability .

- Free Energy Perturbation (FEP): Quantify binding free energy changes for mutant vs. wild-type targets to anticipate resistance .

Q. How can crystallography resolve ambiguities in the compound’s solid-state conformation?

Methodological Answer:

- High-Resolution Crystallography: Collect data at 90 K to reduce thermal motion artifacts and improve electron density maps .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .

- Polymorph Screening: Use solvent-drop grinding to identify stable polymorphs with distinct bioavailabilities .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound’s derivatives?

Methodological Answer:

- Substituent Scanning: Synthesize analogs with halogens or methoxy groups at the 2-chlorophenyl position to assess steric/electronic effects .

- 3D-QSAR: Build CoMFA or CoMSIA models using biological data from analogs to map pharmacophore requirements .

- Proteolysis Targeting Chimeras (PROTACs): Link the compound to E3 ligase binders to study degradation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.